molecular formula C22H17Cl2NO4S B2715754 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941883-57-4

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2715754
CAS No.: 941883-57-4
M. Wt: 462.34
InChI Key: ZGHKEKDNGIEIEY-UHFFFAOYSA-N
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Description

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H17Cl2NO4S and its molecular weight is 462.34. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism and Toxicology

A study focused on the comparative metabolism of chloroacetamide herbicides, which are chemically related to N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide, revealed their metabolic pathways in human and rat liver microsomes. This research provides insights into the potential toxicological effects of similar compounds, highlighting the importance of understanding their metabolic activation pathways to assess their safety and environmental impact (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Structural Analysis

Research on the synthesis, polarity, and structure of similar acetamide derivatives has provided valuable information on their conformations and reactivity. Such studies are crucial for designing new compounds with desired physical and chemical properties for various applications, including drug design and material science (Ishmaeva et al., 2015).

Antimicrobial Applications

Another study explored the synthesis of novel compounds bearing a sulfonamide moiety, aiming for antimicrobial use. This research underscores the potential of this compound and its derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Darwish et al., 2014).

Molecular Docking and Drug Design

Investigations into the electronic and biological interactions of structurally related compounds using the IEFPCM solvation model, Fukui function, and molecular docking analysis highlight the utility of these compounds in drug discovery. Such studies contribute to understanding the interactions between potential drug molecules and their target sites, facilitating the design of more effective therapeutic agents (Bharathy et al., 2021).

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2NO4S/c1-30(28,29)16-9-6-14(7-10-16)12-21(26)25-20-11-8-15(23)13-18(20)22(27)17-4-2-3-5-19(17)24/h2-11,13H,12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHKEKDNGIEIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.